Ethyl 5-[2-oxo-2-(2,3,4-trihydroxyphenyl)ethyl]furan-2-carboxylate
Overview
Description
Ethyl 5-[2-oxo-2-(2,3,4-trihydroxyphenyl)ethyl]furan-2-carboxylate, also known as MMG-11, is a chemical compound with the molecular formula C15H14O7 . It has a molecular weight of 306.27 g/mol . The IUPAC name for this compound is ethyl 5-[2-oxo-2-(2,3,4-trihydroxyphenyl)ethyl]furan-2-carboxylate .
Molecular Structure Analysis
The compound has a complex structure that includes a furan ring and a phenyl ring. The InChI string for this compound isInChI=1S/C15H14O7/c1-2-21-15(20)12-6-3-8(22-12)7-11(17)9-4-5-10(16)14(19)13(9)18/h3-6,16,18-19H,2,7H2,1H3
. The Canonical SMILES for this compound is CCOC(=O)C1=CC=C(O1)CC(=O)C2=C(C(=C(C=C2)O)O)O
. Physical And Chemical Properties Analysis
The compound has a molecular weight of 306.27 g/mol . It has a XLogP3-AA value of 2.3, indicating its partition coefficient between octanol and water . It has 3 hydrogen bond donors and 7 hydrogen bond acceptors . The compound has a rotatable bond count of 6 . The exact mass and monoisotopic mass of the compound are 306.07395278 g/mol . The topological polar surface area of the compound is 117 Ų . The compound has a heavy atom count of 22 .Scientific Research Applications
Biobased Polyesters and Polymers
Enzymatic Synthesis of Biobased Polyesters : Furan derivatives, including those similar to Ethyl 5-[2-oxo-2-(2,3,4-trihydroxyphenyl)ethyl]furan-2-carboxylate, have been explored for the enzymatic synthesis of biobased polyesters. These polyesters, synthesized using enzymes such as Candida antarctica Lipase B, show promise in creating sustainable materials with potential applications ranging from packaging to biomedical devices. The study by Jiang et al. (2014) highlights the successful polymerization of 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters to produce novel biobased furan polyesters with promising physical properties (Jiang et al., 2014).
Chemical Synthesis and Reactions
Synthesis of Furan Carboxylic Acids : Research on the synthesis and reactions of furan derivatives sheds light on the potential applications of Ethyl 5-[2-oxo-2-(2,3,4-trihydroxyphenyl)ethyl]furan-2-carboxylate in chemical synthesis. For instance, the work by Pevzner (2003) on halomethyl derivatives of alkyl 5-isobutylfuran-3-carboxylates demonstrates the versatility of furan compounds in organic synthesis, providing pathways to various functionalized molecules (Pevzner, 2003).
Oxidation and Catalysis
Oxidation of 5-Hydroxymethylfurfural : The catalytic oxidation of furfural derivatives, including 5-hydroxymethylfurfural (HMF), to produce valuable chemicals like furan-2,5-dicarboxylic acid (FDCA) is a key area of interest. Dijkman et al. (2014) explored enzyme-catalyzed oxidation processes, revealing efficient pathways to FDCA, a precursor for biobased plastics and polymers. This research emphasizes the role of furan derivatives in sustainable chemistry and materials science (Dijkman et al., 2014).
Safety And Hazards
properties
IUPAC Name |
ethyl 5-[2-oxo-2-(2,3,4-trihydroxyphenyl)ethyl]furan-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O7/c1-2-21-15(20)12-6-3-8(22-12)7-11(17)9-4-5-10(16)14(19)13(9)18/h3-6,16,18-19H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIDUJWIVMGALOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(O1)CC(=O)C2=C(C(=C(C=C2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-[2-oxo-2-(2,3,4-trihydroxyphenyl)ethyl]furan-2-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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